molecular formula C7H10N4O2 B12638435 Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-

Cat. No.: B12638435
M. Wt: 182.18 g/mol
InChI Key: NIRKMVGGRIBEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring . The reaction is usually carried out in an aqueous medium, which makes it environmentally friendly .

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, preventing its polymerization .

Biological Activity

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- is a compound that belongs to the class of 1,2,3-triazoles, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound features a morpholinyl group attached to a triazole ring, which is known for enhancing biological activity through improved lipophilicity and interaction with biological targets. The general structure can be represented as follows:

Methanone 4 Morpholinyl 1H 1 2 3 triazol 1 ylCnHmNxOy\text{Methanone 4 Morpholinyl 1H 1 2 3 triazol 1 yl}\rightarrow \text{C}_n\text{H}_m\text{N}_x\text{O}_y

Anticancer Activity

Recent studies have highlighted the potential of 1,2,3-triazole derivatives in cancer therapy. Methanone derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assay : A study demonstrated that derivatives containing the triazole moiety could induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt/mTOR. For instance:
    • Hep3B Cells : The compound showed an IC50 value of 2.0 μg/mL against Hep3B cells, indicating potent activity in inhibiting hepatitis B surface antigen secretion .
    • Glioblastoma U-87 : Compounds were found to be more effective against U-87 cells compared to triple-negative breast cancer (MDA-MB-231) cells .
Cell LineIC50 (μg/mL)Mechanism of Action
Hep3B2.0Inhibition of HBV antigen secretion
U-87VariesInduction of apoptosis via PI3K/Akt pathway
MDA-MB-231HigherResistance due to P-glycoprotein expression

Antimicrobial Activity

The antimicrobial properties of Methanone derivatives have been explored extensively. The compound has shown effectiveness against several bacterial strains.

Antibacterial Efficacy

A comparative study indicated that certain triazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to standard antibiotics

Antioxidant Activity

The antioxidant potential of Methanone derivatives has also been assessed using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activities exceeding that of ascorbic acid.

Antioxidant Activity Results

The DPPH scavenging activity was measured for various derivatives:

CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Triazole Derivative A1.13 times higherHigher than ascorbic acid
Triazole Derivative BModerateComparable

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

4-morpholin-2-yltriazole-1-carbaldehyde

InChI

InChI=1S/C7H10N4O2/c12-5-11-4-6(9-10-11)7-3-8-1-2-13-7/h4-5,7-8H,1-3H2

InChI Key

NIRKMVGGRIBEAI-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CN(N=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.